S 3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid methyl ester
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Overview
Description
S 3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid methyl ester: is a complex organic compound with a unique structure that includes a bromophenyl group, a cyclopropane ring, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S 3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the para position.
Cyclopropane Ring Formation: The next step involves the formation of the cyclopropane ring through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Esterification: Finally, the propionic acid derivative is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
S 3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the bromophenyl group or the sulfonyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bromophenyl or sulfonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S 3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S 3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and sulfonylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid: Similar structure but without the methyl ester group.
3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid isopropyl ester: Similar structure with an isopropyl ester group.
Uniqueness
The uniqueness of S 3-(4-Bromo-phenyl)-2-cyclopropanesulfonylamino-propionic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2S)-3-(4-bromophenyl)-2-(cyclopropylsulfonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c1-19-13(16)12(15-20(17,18)11-6-7-11)8-9-2-4-10(14)5-3-9/h2-5,11-12,15H,6-8H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTZPSUMHLHTDD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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